Drospirenone/Ethinyl Estradiol
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Overview
Description
Gianvi is a combination oral contraceptive pill containing two active ingredients: drospirenone and ethinyl estradiol . It is primarily used to prevent pregnancy by inhibiting ovulation and causing changes in the cervical mucus and uterine lining . Additionally, Gianvi is used to treat moderate acne and symptoms of premenstrual dysphoric disorder (PMDD) in women who choose to use oral contraceptives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The active ingredients in Gianvi, drospirenone and ethinyl estradiol, are synthesized through complex chemical processes. Drospirenone is a synthetic progestin derived from spironolactone, and its synthesis involves multiple steps, including cyclization and oxidation reactions . Ethinyl estradiol is synthesized from estrone through a series of chemical reactions, including acetylation and deacetylation .
Industrial Production Methods
In industrial settings, the production of Gianvi involves the formulation of drospirenone and ethinyl estradiol into film-coated tablets. The process includes mixing the active ingredients with excipients such as anhydrous lactose, corn starch, and magnesium stearate, followed by compression into tablets and coating with a film-forming agent .
Chemical Reactions Analysis
Types of Reactions
Drospirenone and ethinyl estradiol undergo various chemical reactions, including:
Oxidation: Drospirenone can be oxidized to form its metabolites.
Reduction: Ethinyl estradiol can undergo reduction reactions to form estradiol.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation of drospirenone.
Reducing agents: Utilized in the reduction of ethinyl estradiol.
Catalysts: Often employed to facilitate substitution reactions.
Major Products Formed
Drospirenone metabolites: Formed through oxidation.
Estradiol: Formed through the reduction of ethinyl estradiol.
Scientific Research Applications
Gianvi has several scientific research applications:
Chemistry: Studied for its synthetic pathways and chemical properties.
Biology: Used to understand hormonal regulation and reproductive biology.
Medicine: Investigated for its efficacy in preventing pregnancy, treating acne, and managing PMDD.
Industry: Utilized in the pharmaceutical industry for the production of oral contraceptives.
Mechanism of Action
Gianvi exerts its effects primarily by inhibiting ovulation. Drospirenone and ethinyl estradiol suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing the maturation and release of eggs from the ovaries . Additionally, these hormones cause changes in the cervical mucus, making it more difficult for sperm to enter the uterus, and alter the uterine lining, reducing the likelihood of implantation .
Comparison with Similar Compounds
Similar Compounds
Mirena (levonorgestrel): Another contraceptive that uses a different progestin.
Lo Loestrin Fe (ethinyl estradiol and norethindrone): A combination oral contraceptive with a different progestin.
Uniqueness
Gianvi is unique due to the presence of drospirenone, which has antimineralocorticoid and antiandrogenic properties, distinguishing it from other progestins like levonorgestrel and norethindrone . These properties contribute to its effectiveness in treating acne and PMDD, in addition to its contraceptive effects .
Properties
IUPAC Name |
10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQFVGYYVXALAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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